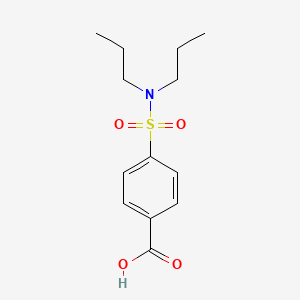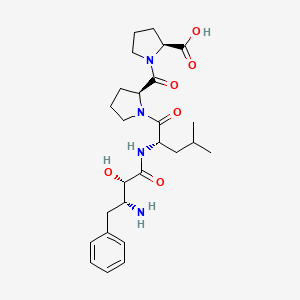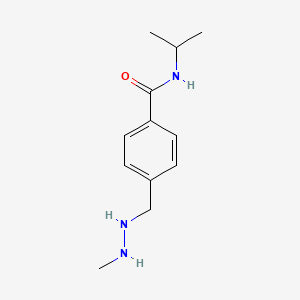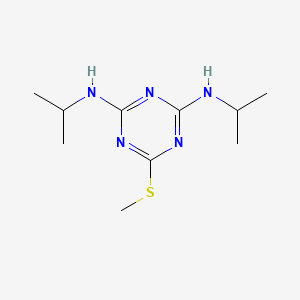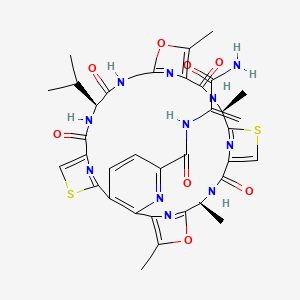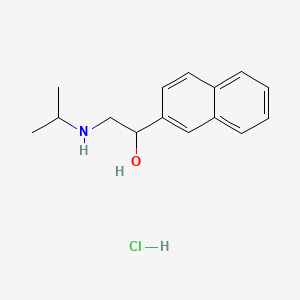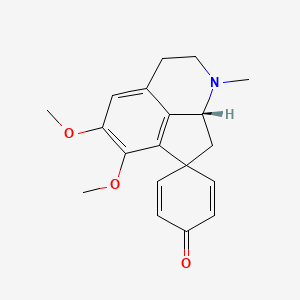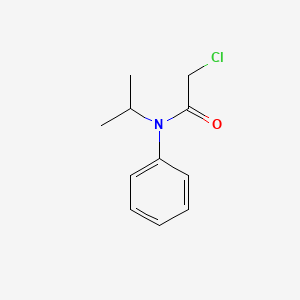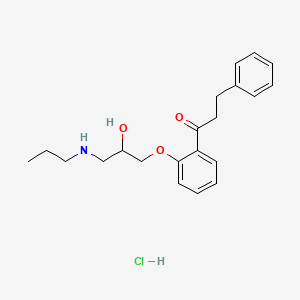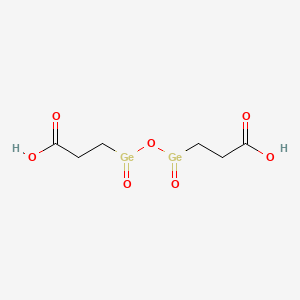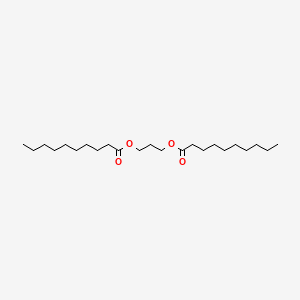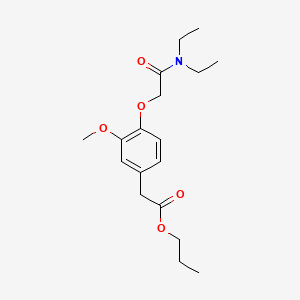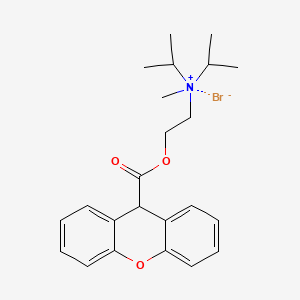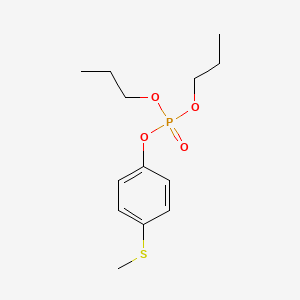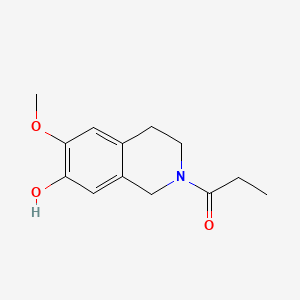
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
Descripción general
Descripción
This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, and its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Anti-Tobacco Mosaic Virus Activity
Isoquinoline alkaloids isolated from the whole plants of Thalictrum glandulosissimum, including compounds structurally related to 1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, have shown weak anti-Tobacco Mosaic Virus (anti-TMV) activity. This suggests potential applications in the development of plant protection strategies against viral infections (Hu et al., 2020).
Pharmacological Effects on Blood Pressure and Smooth Muscle
Research into tetrahydroisoquinolines, which share a structural similarity with the compound , has explored their effects on blood pressure, respiration, and smooth muscle. These studies provide insights into how modifications in the isoquinoline structure could influence physiological responses, potentially guiding the development of new therapeutic agents (Fassett & Hjort, 1938).
Antimicrobial Activity
Cephalosporins with heterocyclic catechol in their side chain, including derivatives of dihydroisoquinoline, have demonstrated enhanced pharmacokinetic profiles and significant in vivo antibacterial activity. This underscores the potential of isoquinoline derivatives in antibiotic development, especially against resistant strains (Iimura et al., 1993).
Neuroprotective or Neurotoxic Activity
Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives, including those with hydroxy and methoxy groups, have investigated their neurotoxicity and neuroprotective potential. This research is particularly relevant for understanding the compound's effects on neuronal health and its possible implications in neurodegenerative diseases treatment (Okuda, Kotake, & Ohta, 2003).
Anticancer Activity
Isoquinoline derivatives have been synthesized and evaluated for their anticancer properties. The exploration of these compounds, including those with methoxy groups, provides a foundation for developing novel anticancer drugs with the potential to target specific cancer cell lines or disrupt tumor vasculature, highlighting the diverse therapeutic applications of isoquinoline derivatives in oncology (Redda, Gangapuram, & Ardley, 2010).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
I hope this general approach is helpful. For specific information on “1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional and in accordance with all relevant safety regulations.
Propiedades
IUPAC Name |
1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDYMEDICHGLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



